molecular formula C16H26N2O2S B4630642 1-(2-ethylbutyl)-4-(phenylsulfonyl)piperazine

1-(2-ethylbutyl)-4-(phenylsulfonyl)piperazine

Cat. No.: B4630642
M. Wt: 310.5 g/mol
InChI Key: IQKXVNYZRBEQOM-UHFFFAOYSA-N
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Description

1-(2-ethylbutyl)-4-(phenylsulfonyl)piperazine is a useful research compound. Its molecular formula is C16H26N2O2S and its molecular weight is 310.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 310.17149925 g/mol and the complexity rating of the compound is 387. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Adenosine A2B Receptor Antagonists

A new series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines was developed to investigate adenosine A2B receptor antagonists. These compounds were characterized in radioligand binding and functional assays, leading to the discovery of antagonists with subnanomolar affinity and high selectivity for A2B adenosine receptors. The development of these compounds, including their characterization as A2B-specific antagonists, highlights the potential for targeted therapeutic applications and provides a valuable tool for the selective labeling of human and rodent A2B receptors (Borrmann et al., 2009).

Oxidative Metabolism of Antidepressants

The oxidative metabolism of Lu AA21004, a novel antidepressant, was studied using human liver microsomes and other enzymatic systems. This research identified various metabolites and the enzymes involved in their formation. Understanding the metabolism of Lu AA21004 can inform the development of safer and more effective treatments for major depressive disorders (Hvenegaard et al., 2012).

Sulfomethylation of Macrocycles

The sulfomethylation of piperazine and polyazamacrocycles with formaldehyde bisulfite opens a new route to mixed-side-chain macrocyclic chelates. This method allows for the introduction of methanesulfonate groups, which are pivotal for the creation of mono- and diacetate, phosphonate, and phosphinate derivatives. Such chemical transformations are crucial for developing novel chelating agents with potential applications in medical imaging and therapeutic interventions (van Westrenen & Sherry, 1992).

HIV-1 Reverse Transcriptase Inhibitors

Research on bis(heteroaryl)piperazines (BHAPs) has led to the discovery of a novel class of non-nucleoside HIV-1 reverse transcriptase inhibitors. These compounds, developed through the synthesis and evaluation of various analogues, have shown significant potential in preclinical evaluations for the treatment of HIV-1. This work contributes to the ongoing search for effective HIV-1 therapeutic agents (Romero et al., 1994).

Antimicrobial Studies

The synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives and their evaluation for in vitro antimicrobial activities have provided insights into the development of novel antibacterial and antifungal agents. Compounds with specific structural features exhibited significant antimicrobial properties, suggesting their potential utility in combating microbial infections (Rajkumar et al., 2014).

Properties

IUPAC Name

1-(benzenesulfonyl)-4-(2-ethylbutyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2S/c1-3-15(4-2)14-17-10-12-18(13-11-17)21(19,20)16-8-6-5-7-9-16/h5-9,15H,3-4,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQKXVNYZRBEQOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CN1CCN(CC1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.